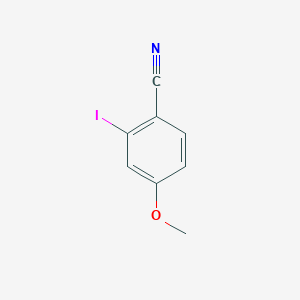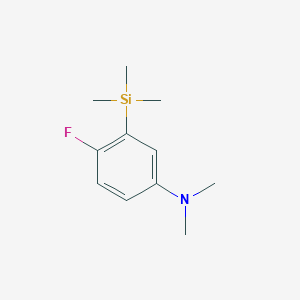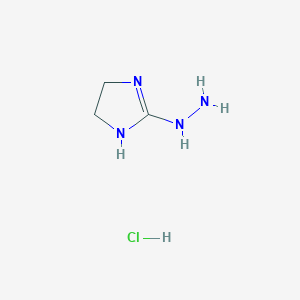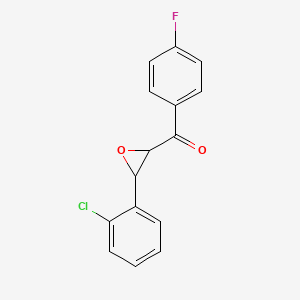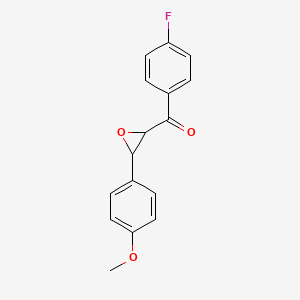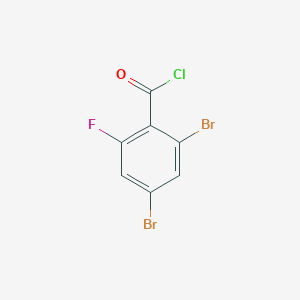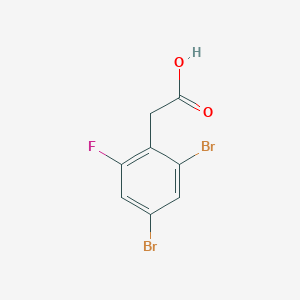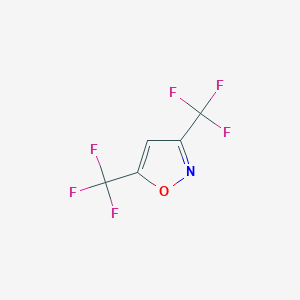
3,5-双(三氟甲基)异恶唑
描述
3,5-Bis(trifluoromethyl)isoxazole is a chemical compound with the molecular formula C5HF6NO. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)isoxazoles can be achieved by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been further extended to the synthesis of perfluoroalkylated isoxazoles . Other synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Chemical Reactions Analysis
The reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields at room temperature in the presence of IBX as a catalyst . Other reactions involve the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .科学研究应用
抗肿瘤活性
- 一项研究合成了一系列 2,5-双(3'-吲哚基)呋喃和 3,5-双(3'-吲哚基)异恶唑,包括 3,5-双(三氟甲基)异恶唑的衍生物,显示出对人类肿瘤细胞系显着的抗肿瘤活性 (Diana、Carbone、Barraja、Kelter、Fiebig 和 Cirrincione,2010)。
抗原生动物活性
- 另一项研究合成了双阳离子 3,5-二苯基异恶唑并评估了它们对布氏锥虫罗得西亚株和恶性疟原虫的抗原生动物活性。一些化合物与呋喃胺相比显示出更高的活性和选择性 (Patrick 等人,2007)。
新的合成方法
- 报道了一种合成 3,5-双(杂)芳基异恶唑的新方法。该方法涉及使 1,3-双(杂)芳基单硫代-1,3-二酮与叠氮化钠反应,生成对 β-内酰胺酶抗性抗生素不可或缺的产品 (Mary Antony、Balaji、Iniyavan 和 Ila,2020)。
三氟甲基化和卤代化
- 进行了关于异恶唑三氟甲酮的非对映选择性三氟甲基化和卤代化研究,以创建高度功能化的 5-三氟甲基-2-异恶唑啉衍生物。预计这些衍生物将成为一类新的抗寄生虫剂 (Kawai、Sugita、Tokunaga、Sato、Shiro 和 Shibata,2014)。
分子结构分析
- 一项关于气态和固态 3,5-双(三氟甲基)吡唑分子结构的研究提供了对其键合和几何特征的见解,这对于理解其化学行为至关重要 (Alkorta、Elguero、Donnadieu、Etienne、Jaffart、Schagen 和 Limbach,1999)。
液晶研究
- 该化合物还用于液晶的研究,特别是在了解 3,5-双-(对-5-己烯基-1-氧基苯基)-异恶唑的平移和取向有序参数方面,这在材料科学和显示技术中具有影响 (Fan、Seguel、Aguilera 和 Haase,1992)。
改进合成
- 开发了氢三[3,5-双(三氟甲基)吡唑基]硼酸钠、钾和铊的改进合成技术,说明了 3,5-双(三氟甲基)异恶唑衍生物在合成复杂有机金属化合物中的多功能性和适用性 (Renn、Venenzi、Marteletti 和 Gramlich,1995)。
安全和危害
未来方向
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
作用机制
Target of Action
The substitution of various groups on the isoxazole ring imparts different activity .
Mode of Action
It is known that isoxazole derivatives can interact with biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The swissadme database was used to assess the physicochemical properties and drug-likeness properties of synthesized isoxazole derivatives .
Result of Action
It has been suggested that certain isoxazole derivatives can cause apoptosis in cancer cells .
Action Environment
It is known that 3,5-bis(trifluoromethyl)isoxazole is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .
生化分析
Biochemical Properties
3,5-Bis(trifluoromethyl)isoxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the binding of 3,5-Bis(trifluoromethyl)isoxazole to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic pathways, affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)isoxazole on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Bis(trifluoromethyl)isoxazole can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)isoxazole exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, the binding of 3,5-Bis(trifluoromethyl)isoxazole to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)isoxazole can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, 3,5-Bis(trifluoromethyl)isoxazole has been shown to maintain its activity over extended periods, although some degradation may occur over time. In in vivo studies, the long-term effects of this compound on cellular function are influenced by factors such as dosage and administration route .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)isoxazole in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, 3,5-Bis(trifluoromethyl)isoxazole can exhibit toxic effects, including adverse impacts on organ function and overall health. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
3,5-Bis(trifluoromethyl)isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolic intermediates by modulating the activity of key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. Additionally, 3,5-Bis(trifluoromethyl)isoxazole can interact with cofactors such as nicotinamide adenine dinucleotide phosphate, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette transporters. Once inside the cell, 3,5-Bis(trifluoromethyl)isoxazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3,5-Bis(trifluoromethyl)isoxazole may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
属性
IUPAC Name |
3,5-bis(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBXWRQAJNQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




